molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B3018736
Peso molecular: 396.9 g/mol
Clave InChI: JDKCAGQJNLGYHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, which shares structural homology with purine bases, enabling interactions with biological targets such as kinases and growth factor receptors . These derivatives are pharmacologically significant due to their anticancer activity, often acting as glycogen synthase kinase (GSK), cyclin-dependent kinase (CDK), and epidermal growth factor receptor (EGFR) inhibitors . The target compound features:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, structurally analogous to the quinazoline scaffold of FDA-approved drugs like erlotinib and lapatinib .
  • A 1-phenyl group, common in bioactive pyrazolo-pyrimidine derivatives .

Propiedades

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKCAGQJNLGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WAY-273170 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas como la sustitución nucleofílica, la condensación y la ciclación. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

En un entorno industrial, la producción de WAY-273170 se amplía utilizando rutas sintéticas optimizadas que garantizan la rentabilidad y la eficiencia. El proceso implica reactores a gran escala, monitoreo continuo de los parámetros de reacción y medidas estrictas de control de calidad para producir WAY-273170 en cantidades a granel manteniendo altos estándares de pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-273170 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de átomos de oxígeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio. Las condiciones de reacción varían según el tipo de reacción, pero generalmente implican temperaturas controladas, disolventes específicos y catalizadores para facilitar las reacciones .

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica.

Aplicaciones Científicas De Investigación

WAY-273170 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

WAY-273170 ejerce sus efectos inhibiendo la quinasa Myt1, una enzima que fosforila e inhibe la quinasa dependiente de ciclina 1 (CDK1). Al inhibir la quinasa Myt1, WAY-273170 evita la fosforilación de CDK1, lo que lleva a la activación de CDK1 y la progresión del ciclo celular desde la fase G2 a la fase M. Este mecanismo es crucial en la regulación de la división celular y tiene implicaciones significativas en la investigación del cáncer, donde la división celular descontrolada es un sello distintivo del cáncer .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key analogues are compared based on substitution patterns, molecular properties, and antitumor activity (Table 1).

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound Name/ID Substituents (Position) IC50 (µM) Molecular Weight Reference
Target Compound 6-[2-(4-Cl-Ph)-2-oxoethyl]sulfanyl N/A 478.9*
10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) 5-(4-nitrobenzylideneamino) 11 377.4
8a–e (5-(4-substituted phenyl)) 5-(4-substituted phenyl) >20 ~350–400
G856-2483 6-[2-(4-fluorophenyl)-thiophene] N/A 530.6
HS38 6-(propanamide-thio), 3-Cl-Ph N/A 356.7

*Molecular weight calculated based on formula from .

Key Findings

Substitution at Position 5 Enhances Activity: Compound 10e (IC50 = 11 µM against MCF-7) demonstrates that 5-substituted aromatic groups (e.g., 4-nitrobenzylideneamino) significantly enhance antitumor activity compared to 5-phenyl derivatives (e.g., 8a–e, IC50 >20 µM) . The nitro group’s electron-withdrawing nature likely improves binding affinity .

Role of Position 6 Modifications: The target compound’s 6-sulfanyl group with a 4-chlorophenyl-oxoethyl chain may influence lipophilicity and target engagement. HS38 (6-propanamide-thio) and HS43 (6-hydroxyethyl-thio) highlight the tolerance for diverse substituents at position 6, though their bioactivity remains uncharacterized in the provided evidence .

However, substitution patterns differ: lapatinib includes a 3-chloro-4-fluorophenyl group, while the target compound uses a 4-chlorophenyl-oxoethyl chain .

Impact of Electronic and Lipophilic Properties :

  • 10e ’s nitro group increases polarity and electron-deficient character, favoring interactions with hydrophobic kinase pockets. In contrast, the target compound’s 4-chlorophenyl group is less electron-withdrawing, which may reduce potency .
  • Derivatives with azomethine spacers (e.g., 10a–e ) outperform those with direct phenyl linkages (e.g., 8a–e ), emphasizing the importance of flexible binding motifs .

Actividad Biológica

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a sulfanyl group. This unique arrangement is believed to contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds within this class have shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. For instance, the derivative 5i demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
  • Molecular Docking Studies : These studies suggest that the binding affinity of the compound to kinase domains is critical for its anticancer activity. The structural similarity to ATP allows it to effectively compete with natural substrates in kinase-mediated pathways .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Derivatives of pyrazolo[3,4-d]pyrimidines have shown significant inhibition of CDK1 and CDK2, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the anticancer potential of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl derivatives.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    • : This suggests potential use as a therapeutic agent in breast cancer treatment.
  • In Vivo Studies :
    • Objective : To assess the efficacy of the compound in animal models.
    • Findings : Tumor growth was markedly inhibited in treated groups compared to controls, indicating strong anticancer properties.
    • : These results support further clinical development.

Data Summary

The following table summarizes key findings related to the biological activity of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one:

Biological Activity Mechanism IC50 Values (µM) Cell Lines Tested References
EGFR/VEGFR2 InhibitionCompetitive inhibition0.3 - 24MCF-7
CDK1/CDK2 InhibitionCell cycle arrestVariesVarious
Induction of ApoptosisCaspase activationN/AMCF-7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.